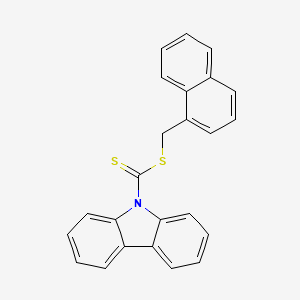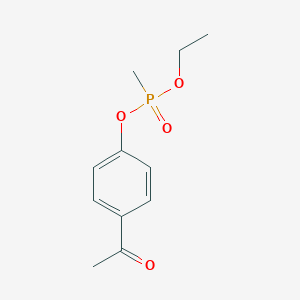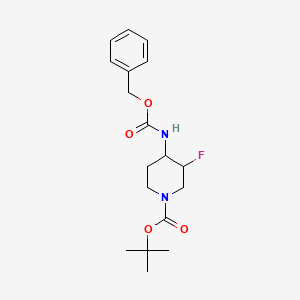
4,4'-Bis(3-methoxy-2-thienyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(3-methoxy-2-thienyl)biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two thienyl groups substituted with methoxy groups at the 3-position, attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3-methoxy-2-thienyl)biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Bis(3-methoxy-2-thienyl)biphenyl may involve similar coupling reactions but optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(3-methoxy-2-thienyl)biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thienyl groups to thiol groups or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted biphenyl derivatives, depending on the specific reaction and conditions employed.
Applications De Recherche Scientifique
4,4’-Bis(3-methoxy-2-thienyl)biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which 4,4’-Bis(3-methoxy-2-thienyl)biphenyl exerts its effects depends on its specific application. In organic electronics, its mechanism involves the efficient transport of electrons or holes due to its conjugated structure. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(methoxy-methyl biphenyl): This compound is similar in structure but lacks the thienyl groups, which may affect its electronic properties.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione:
Uniqueness
4,4’-Bis(3-methoxy-2-thienyl)biphenyl is unique due to the presence of both methoxy and thienyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and materials science.
Propriétés
Numéro CAS |
919792-42-0 |
|---|---|
Formule moléculaire |
C22H18O2S2 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
3-methoxy-2-[4-[4-(3-methoxythiophen-2-yl)phenyl]phenyl]thiophene |
InChI |
InChI=1S/C22H18O2S2/c1-23-19-11-13-25-21(19)17-7-3-15(4-8-17)16-5-9-18(10-6-16)22-20(24-2)12-14-26-22/h3-14H,1-2H3 |
Clé InChI |
TZHJNCSKNMVVQK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(SC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C(C=CS4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)

![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)



![14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid](/img/structure/B12618975.png)

![1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene]](/img/structure/B12619004.png)




![N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine](/img/structure/B12619029.png)
